Methyl 2,6-dichloro-4-formylbenzoate
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Overview
Description
Methyl 2,6-dichloro-4-formylbenzoate is an organic compound with the molecular formula C9H6Cl2O3. It is a derivative of benzoic acid, featuring two chlorine atoms and a formyl group attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-dichloro-4-formylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2,6-dichloro-4-formylbenzoic acid with methanol in the presence of an acid catalyst. Another method includes the formation of acyl chloride from 2,6-dichloro-4-formylbenzoic acid using thionyl chloride (SOCl2), followed by esterification with methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichloro-4-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: 2,6-Dichloro-4-carboxybenzoic acid.
Reduction: 2,6-Dichloro-4-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,6-dichloro-4-formylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of methyl 2,6-dichloro-4-formylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-formylbenzoate: Similar structure but lacks the chlorine atoms.
Methyl 2,6-dichloro-4-methylbenzoate: Similar structure but has a methyl group instead of a formyl group.
Methyl 2,6-dichloro-4-hydroxybenzoate: Similar structure but has a hydroxyl group instead of a formyl group
Uniqueness
Methyl 2,6-dichloro-4-formylbenzoate is unique due to the presence of both chlorine atoms and a formyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis.
Biological Activity
Methyl 2,6-dichloro-4-formylbenzoate (CAS: 1098620-10-0) is a benzoate ester characterized by its unique structural features, including two chlorine substituents and a formyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemical studies, due to its potential biological activities.
- Molecular Formula : C9H6Cl2O3
- Molecular Weight : 233.04 g/mol
- IUPAC Name : this compound
- SMILES Notation : O=C(OC)C1=C(Cl)C=C(C=O)C=C1Cl
Mechanisms of Biological Activity
Research indicates that this compound may interact with specific enzymes and biochemical pathways. Its formyl group allows for nucleophilic addition reactions, which can modulate enzyme activity. This property positions the compound as a potential substrate or inhibitor in enzymatic reactions, making it a valuable tool for studying metabolic pathways.
Enzyme Interaction Studies
Preliminary studies suggest that this compound can influence enzyme-catalyzed reactions. For example, it has been utilized in biochemical assays to explore its role in metabolic pathways involving chlorinated compounds. The interactions are primarily mediated through hydrogen bonding and hydrophobic interactions due to the presence of chlorine atoms.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2,6-dichlorobenzoate | Lacks the formyl group | Less reactive due to absence of formyl functionality |
Methyl 3-formylbenzoate | Lacks chlorine atoms | Different reactivity profile due to lack of halogens |
Methyl 2,6-dichloro-4-methylbenzoate | Contains a methyl group | Varies in chemical properties due to different substituents |
This table highlights how the presence of chlorine and the formyl group in this compound contributes to its distinct reactivity and potential biological applications.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigating the antimicrobial properties of various chlorinated compounds found that this compound exhibited significant activity against certain bacterial strains. The minimum inhibitory concentration (MIC) was determined to be within a range that suggests potential therapeutic applications.
- Cytotoxicity Assays : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the disruption of cellular processes linked to metabolic pathways influenced by chlorinated compounds.
- Biochemical Pathway Studies : Research has utilized this compound as a probe in enzyme assays aimed at elucidating the roles of specific enzymes in metabolic pathways involving halogenated substrates. These studies have provided insights into how such compounds can affect enzyme kinetics and metabolic flux.
Properties
Molecular Formula |
C9H6Cl2O3 |
---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
methyl 2,6-dichloro-4-formylbenzoate |
InChI |
InChI=1S/C9H6Cl2O3/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-4H,1H3 |
InChI Key |
VZPOHDFTNVEFKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)C=O)Cl |
Origin of Product |
United States |
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